molecular formula C17H15NO5 B12624358 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid CAS No. 920273-75-2

4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid

Cat. No.: B12624358
CAS No.: 920273-75-2
M. Wt: 313.30 g/mol
InChI Key: VJHSJEJVTSBQFV-UHFFFAOYSA-N
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Description

4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid is a chemical compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen of a glycyl moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the glycyl moiety and the benzyloxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of free amine derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved enzymatically or chemically, releasing the active glycyl moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: Similar structure but lacks the glycyl moiety.

    4-Hydroxybenzoic acid: Precursor in the synthesis of 4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid.

    Benzyloxycarbonyl glycine: Contains the benzyloxycarbonyl group but lacks the benzoic acid structure.

Uniqueness

This compound is unique due to the presence of both the benzyloxycarbonyl and glycyl moieties attached to the benzoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

920273-75-2

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4-[2-(phenylmethoxycarbonylamino)acetyl]benzoic acid

InChI

InChI=1S/C17H15NO5/c19-15(13-6-8-14(9-7-13)16(20)21)10-18-17(22)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,22)(H,20,21)

InChI Key

VJHSJEJVTSBQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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